molecular formula C15H18N2O4S B2990770 N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2319834-28-9

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2990770
CAS No.: 2319834-28-9
M. Wt: 322.38
InChI Key: AGVPBIRIKNICFO-UHFFFAOYSA-N
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Description

N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-thiophene hybrid structure. Oxalamides are known for diverse roles, including antiviral agents (e.g., HIV entry inhibitors), flavor enhancers, and antimicrobial compounds .

Properties

IUPAC Name

N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-9-6-12(10(2)21-9)13(18)8-17-15(20)14(19)16-7-11-4-3-5-22-11/h3-6,13,18H,7-8H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVPBIRIKNICFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O5C_{21}H_{25}N_{3}O_{5}, with a molecular weight of approximately 399.45 g/mol. The structure features a furan moiety and thiophene ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₅N₃O₅
Molecular Weight399.45 g/mol
CAS Number2319853-20-6

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Furan Derivative : The synthesis begins with the formation of the 2,5-dimethylfuran.
  • Formation of the Hydroxyethyl Group : This involves a reaction that introduces the hydroxyethyl group onto the furan.
  • Thiophene Integration : The thiophen-2-ylmethyl group is introduced via a coupling reaction.
  • Oxalamide Formation : Finally, the oxalamide bond is formed through condensation reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable inhibition of bacterial growth in vitro, suggesting its potential use as a new antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

2. Anticancer Activity

In another investigation focusing on cancer cell lines, derivatives similar to this compound were tested for cytotoxic effects. The findings indicated significant cytotoxicity against various cancer types, supporting further exploration into its therapeutic applications.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8
A549 (Lung Cancer)12

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Ligand Binding : The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit catalytic activity.
  • Disruption of Biological Macromolecules : It may disrupt normal functions of biological targets, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

To better understand the unique properties of this compound, comparisons with related compounds can provide insight into its distinct biological activities.

Compound NameStructure FeaturesUnique Attributes
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamideContains a furan ring and oxalamide corePotentially different reactivity due to oxalamide
N1,N2-Bis(2,5-dimethylpyrrolidinyl)ethanediamidePyrrolidine coreExhibits different reactivity due to diamine structure

Comparison with Similar Compounds

Key Differences :

  • The target compound replaces the thiazole/piperidine groups in antiviral analogs (e.g., 13, 8) with a thiophene-furan system , which may alter binding affinity to viral targets like the CD4-binding site of HIV .
  • The hydroxyethyl group in the target compound is retained, a feature critical for solubility and hydrogen bonding in antiviral analogs .

Umami Flavoring Oxalamides

Oxalamides such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 are approved flavor enhancers. Comparisons include:

Compound Substituents Regulatory Status Metabolic Stability
S336 () 2,4-Dimethoxybenzyl, pyridin-2-ylethyl FEMA 4233, globally approved No amide hydrolysis; rapid hepatic metabolism
S5456 () 2,3-Dimethoxybenzyl, pyridin-2-ylethyl Experimental (unapproved) Moderate CYP3A4 inhibition (51% at 10 µM)
Target Compound 2,5-Dimethylfuran-3-yl, thiophen-2-ylmethyl Unknown (no regulatory data) Likely metabolized via furan/thiophene oxidation (hypothetical)

Key Differences :

  • The target compound’s furan-thiophene system contrasts with the dimethoxybenzyl-pyridine groups in flavoring agents, suggesting divergent metabolic pathways (e.g., furan ring oxidation vs. O-demethylation) .
  • Unlike S336, the target compound lacks a pyridine ring, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation .

Antimicrobial Oxalamides

GMC-series oxalamides () with isoindoline-dione groups exhibit antimicrobial activity:

Compound Substituents Activity Notes
GMC-3 () 4-Chlorophenyl, isoindoline-dione Moderate antimicrobial efficacy
Target Compound Thiophen-2-ylmethyl, 2,5-dimethylfuran-3-yl Unknown activity; structural dissimilarity limits direct comparison

Key Differences :

  • The target compound’s thiophene and hydroxyethyl groups may enhance membrane permeability compared to GMC analogs’ chlorophenyl groups, but this remains speculative .

Coordination Polymers and Material Science

Asymmetric oxalamide ligands like H3obea () form 2D coordination polymers (e.g., {[Cu(obea)]₂Cu·CH₃OH·H₂O}ₙ). The target compound’s hydroxyethyl group could enable similar metal-binding flexibility, though its bulky furan-thiophene system might hinder extended framework formation .

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